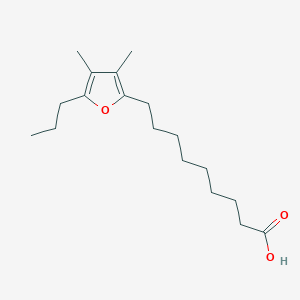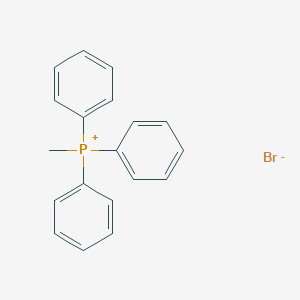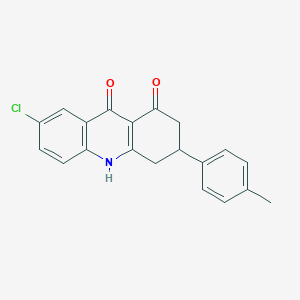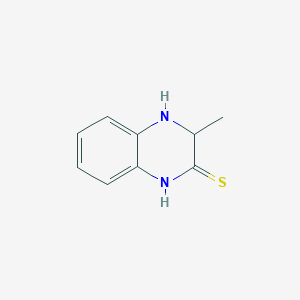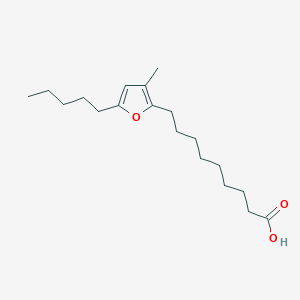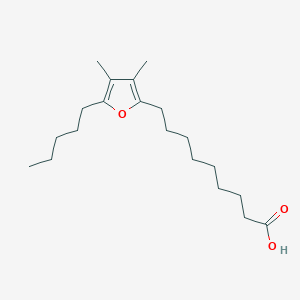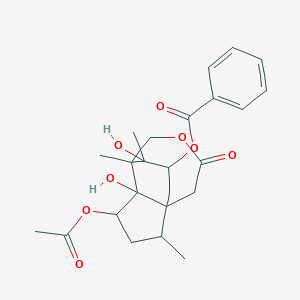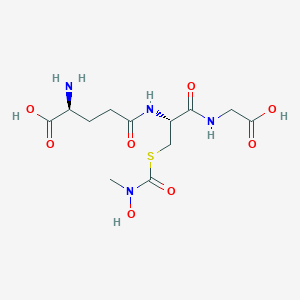
S-(N-Hydroxy-N-methylcarbamoyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-Hydroxy-N-methylcarbamoyl)glutathione, also known as MG-H1, is a biomarker of oxidative stress and inflammation. It is a product of non-enzymatic glycation of proteins and is formed by the reaction between reducing sugars and amino groups of proteins. MG-H1 is a highly reactive molecule that can cause damage to cells and tissues and has been implicated in several diseases, including diabetes, cancer, and Alzheimer's disease.
作用機序
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a highly reactive molecule that can cause damage to cells and tissues by forming covalent bonds with proteins and altering their structure and function. S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also induce oxidative stress by generating reactive oxygen species (ROS) and activating pro-inflammatory pathways. The exact mechanism of action of S-(N-Hydroxy-N-methylcarbamoyl)glutathione is not fully understood, but it is believed to contribute to the pathogenesis of various diseases by promoting inflammation, oxidative stress, and tissue damage.
生化学的および生理学的効果
S-(N-Hydroxy-N-methylcarbamoyl)glutathione has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also alter the structure and function of proteins by forming covalent bonds with them, leading to the accumulation of damaged proteins and the formation of protein aggregates. S-(N-Hydroxy-N-methylcarbamoyl)glutathione has been implicated in the pathogenesis of various diseases, including diabetes, cancer, and Alzheimer's disease, by contributing to the development of oxidative stress, inflammation, and tissue damage.
実験室実験の利点と制限
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a useful biomarker for studying oxidative stress and inflammation in various diseases. Its levels can be measured in serum and tissues using various analytical techniques, including HPLC and MS. However, there are some limitations to using S-(N-Hydroxy-N-methylcarbamoyl)glutathione as a biomarker. S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels can be affected by various factors, including age, sex, and lifestyle factors, which can make it difficult to interpret the results. Additionally, the synthesis of S-(N-Hydroxy-N-methylcarbamoyl)glutathione in vitro may not fully reflect the complex nature of the in vivo reaction, which can limit its use in experimental studies.
将来の方向性
There are several future directions for S-(N-Hydroxy-N-methylcarbamoyl)glutathione research. One area of research is the development of more sensitive and specific analytical techniques for measuring S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels in serum and tissues. Another area of research is the identification of the exact mechanism of action of S-(N-Hydroxy-N-methylcarbamoyl)glutathione and its role in the pathogenesis of various diseases. Additionally, the development of inhibitors of S-(N-Hydroxy-N-methylcarbamoyl)glutathione synthesis and its downstream effects may provide new therapeutic strategies for the treatment of diseases associated with oxidative stress and inflammation.
合成法
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is synthesized by the reaction between glucose and the amino group of glutathione. The reaction is non-enzymatic and occurs spontaneously in vivo. The synthesis of S-(N-Hydroxy-N-methylcarbamoyl)glutathione can also be achieved in vitro by incubating glutathione with glucose under controlled conditions. The reaction can be monitored by various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学的研究の応用
S-(N-Hydroxy-N-methylcarbamoyl)glutathione is a biomarker of oxidative stress and inflammation and has been extensively studied in various diseases, including diabetes, cancer, and Alzheimer's disease. S-(N-Hydroxy-N-methylcarbamoyl)glutathione levels have been found to be elevated in the serum and tissues of patients with these diseases, indicating its potential as a diagnostic and prognostic marker. S-(N-Hydroxy-N-methylcarbamoyl)glutathione has also been implicated in the pathogenesis of these diseases, and its inhibition has been proposed as a therapeutic strategy.
特性
CAS番号 |
144810-23-1 |
|---|---|
製品名 |
S-(N-Hydroxy-N-methylcarbamoyl)glutathione |
分子式 |
C12H20N4O8S |
分子量 |
380.38 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |
InChIキー |
RITFSVQFPRZDHQ-BQBZGAKWSA-N |
異性体SMILES |
CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
正規SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
その他のCAS番号 |
144810-23-1 |
配列 |
XXG |
同義語 |
S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

